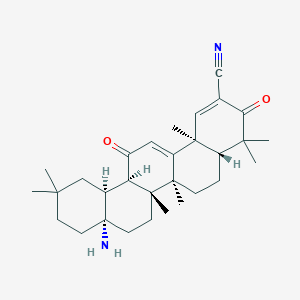

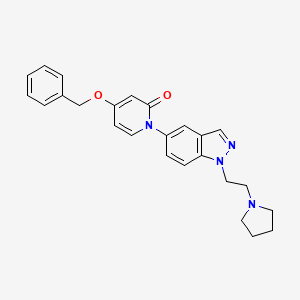

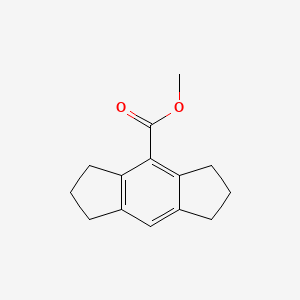

![molecular formula C19H16N2OS B3181760 2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)

2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide

Vue d'ensemble

Description

Retro-2 est un composé de petite molécule connu pour ses effets protecteurs contre les protéines inactivant les ribosomes telles que la ricine et les toxines de type Shiga . Il a été identifié comme un inhibiteur prometteur du transport rétrograde, un processus cellulaire que de nombreuses toxines exploitent pour atteindre leurs cibles au sein des cellules .

Mécanisme D'action

Target of Action

Retro-2 primarily targets the ASNA1 (TRC40) protein, which is involved in the post-translational targeting and insertion of tail-anchored (TA) proteins to the endoplasmic reticulum (ER) . TA proteins include SNAREs, which are required for retrograde transport .

Mode of Action

Retro-2 inhibits the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1 . This inhibition disrupts the transmembrane domain recognition complex (TRC) pathway, which mediates the ER-targeting and insertion of TA proteins .

Biochemical Pathways

By inhibiting ASNA1-mediated ER targeting and insertion of TA proteins, Retro-2 disrupts the retrograde vesicle transport to the ER . This disruption affects the trafficking of toxins and viruses, preventing their retrograde transport from the Golgi to the ER .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (adme), significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Retro-2’s inhibition of ASNA1-mediated ER targeting results in the protection of cells from the toxicity of certain toxins and viruses . For instance, Retro-2 has been shown to protect cells from ricin toxicity and inhibit the replication of the human respiratory syncytial virus (hRSV) in cell culture .

Analyse Biochimique

Biochemical Properties

Retro 2 plays a crucial role in biochemical reactions by inhibiting the retrograde transport of toxins to the endoplasmic reticulum (ER). It interacts with various biomolecules, including the transmembrane domain recognition complex (TRC) pathway proteins. Specifically, Retro 2 inhibits the ER-targeting and insertion of tail-anchored (TA) proteins by blocking their delivery to the ER-targeting factor ASNA1 (TRC40) . This inhibition prevents the proper functioning of SNARE proteins required for retrograde transport, thereby protecting cells from toxin-induced damage .

Cellular Effects

Retro 2 exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting the retrograde transport pathway, which is essential for the trafficking of certain toxins. This disruption leads to the accumulation of toxins in early endosome-derived vesicles, preventing their fusion with the trans-Golgi network (TGN) and subsequent transport to the ER . As a result, Retro 2 effectively halts the cytotoxic effects of these toxins, preserving cell viability and function .

Molecular Mechanism

The molecular mechanism of Retro 2 involves its binding interactions with biomolecules involved in the retrograde transport pathway. Retro 2 inhibits the ASNA1-mediated ER targeting and insertion of TA proteins, including SNAREs . By blocking the delivery of newly synthesized TA proteins to ASNA1, Retro 2 prevents the proper assembly and function of the retrograde transport machinery . This inhibition disrupts the trafficking of toxins, thereby protecting cells from their cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Retro 2 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on retrograde transport pathways . Long-term studies have shown that Retro 2 continues to protect cells from toxin-induced damage over extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of Retro 2 vary with different dosages in animal models. At therapeutic doses, Retro 2 effectively protects animals from lethal doses of toxins such as ricin . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of determining optimal dosage levels for safe and effective use .

Metabolic Pathways

Retro 2 is involved in metabolic pathways related to the inhibition of retrograde transport. It interacts with enzymes and cofactors associated with the TRC pathway, affecting the metabolic flux and levels of metabolites involved in this process . By inhibiting the proper functioning of the retrograde transport machinery, Retro 2 alters the cellular metabolic landscape, contributing to its protective effects .

Transport and Distribution

Within cells and tissues, Retro 2 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites involved in the retrograde transport pathway . The compound’s distribution within cells ensures its effective inhibition of toxin trafficking, thereby protecting cellular integrity .

Subcellular Localization

Retro 2 exhibits specific subcellular localization patterns that are crucial for its activity and function. It targets compartments and organelles involved in the retrograde transport pathway, including early endosomes and the ER . This localization is directed by targeting signals and post-translational modifications that ensure Retro 2 reaches its intended sites of action .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Retro-2 peut être synthétisé par une série de réactions chimiques. Une méthode rapportée implique la réaction du 2-amino-N-phénylbenzamide avec le 4-chlorobenzaldéhyde dans l'éthanol à température ambiante avec une quantité catalytique d'acide p-toluènesulfonique . Cette réaction donne le composé (E)-2-(((5-méthylthiophène-2-yl)méthylène)amino)-N-phénylbenzamide, qui peut se convertir spontanément en forme racémique (6)-2-(5-méthylthiophène-2-yl)-3-phényl-2,3-dihydroquinazolin-4(1H)-one .

Méthodes de production industrielle

Les méthodes de production industrielle de Retro-2 ne sont pas largement documentées dans la littérature. Le procédé de synthèse décrit ci-dessus peut être mis à l'échelle pour la production industrielle avec une optimisation appropriée des conditions de réaction et des étapes de purification.

Analyse Des Réactions Chimiques

Types de réactions

Retro-2 subit diverses réactions chimiques, notamment :

Oxydation : Retro-2 peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans Retro-2.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de Retro-2.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de Retro-2 comprennent :

Éthanol : Utilisé comme solvant dans le processus de synthèse.

Acide p-toluènesulfonique : Utilisé comme catalyseur dans la réaction de synthèse.

4-Chlorobenzaldéhyde : Un réactif clé dans la synthèse de Retro-2.

Principaux produits formés

Le principal produit formé à partir de la synthèse de Retro-2 est la (6)-2-(5-méthylthiophène-2-yl)-3-phényl-2,3-dihydroquinazolin-4(1H)-one . Ce composé a montré des effets protecteurs significatifs contre les protéines inactivant les ribosomes.

Applications de la recherche scientifique

Retro-2 a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets protecteurs contre les toxines telles que la ricine et les toxines de type Shiga.

Mécanisme d'action

Retro-2 exerce ses effets en inhibant le transport rétrograde des toxines vers le réticulum endoplasmique . Ce processus implique la perturbation de la voie du complexe de reconnaissance du domaine transmembranaire, qui régule le ciblage post-traductionnel et l'insertion des protéines ancrées à la queue dans le réticulum endoplasmique . En bloquant cette voie, Retro-2 empêche les toxines d'atteindre leurs cibles au sein des cellules, protégeant ainsi les cellules des dommages induits par les toxines .

Applications De Recherche Scientifique

Retro-2 has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Composés similaires

Retro-2.1 : Un dérivé de Retro-2 avec une solubilité et des propriétés pharmacocinétiques améliorées.

Retro-2.2 : Un dérivé de Retro-2 avec une activité antivirale accrue contre le virus respiratoire syncytial.

Unicité de Retro-2

Retro-2 est unique dans sa capacité à protéger complètement les souris contre des doses létales de ricine et de toxines de type Shiga . Son mécanisme d'action, impliquant l'inhibition du transport rétrograde, le distingue des autres composés qui ciblent différentes voies. De plus, Retro-2 a montré une activité à large spectre contre divers agents pathogènes intracellulaires, ce qui en fait un composé polyvalent pour la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-14-11-12-16(23-14)13-20-18-10-6-5-9-17(18)19(22)21-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGJLRIARJEIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

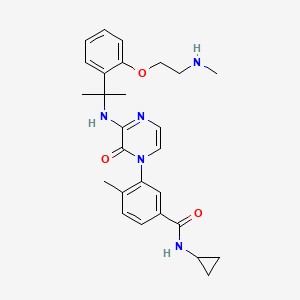

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)

![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)

![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)